Home > Products > Screening Compounds P128373 > HLCL-61 hydrochloride
HLCL-61 hydrochloride -

HLCL-61 hydrochloride

Catalog Number: EVT-253178
CAS Number:
Molecular Formula: C23H25ClN2O
Molecular Weight: 380.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HLCL-61 is an inhibitor of protein arginine methyltransferase 5 (PRMT5) that inhibits the growth of multiple acute myeloid leukemia (AML) cell lines and patient-derived tumor samples (IC50s = 7.21-21.46 and 3.98-8.72 μM, respectively). It is selective for PRMT5, lacking activity against PRMT1, PRMT4, and PRMT7 in an enzyme assay. HLCL-61 induces myeloid differentiation of THP-1 cells and increases CD11b expression in a dose-dependent manner. It also increases expression of miR-29b mRNA resulting in a 4-fold decrease in FLT3 activity in THP-1 cells expressing an FLT3 luciferase reporter.
HLCL-61 is a potent and selective PRMT5 (potent arginine methyltransferase 5) inhibitor. It shows no inhibitory activity against the type I (PRMT1 and PRMT4) and type II (PRMT7) PRMT family members.  In vitro data shows HLCL-61 effectively inhibits symmetric arginine demethylation of histones H3 and H4 in AML samples. HLCL-61 treatment of cells showed decrease in cell vitality and effective in apoptosis promotion in MV-11 and THP-1 cells after 48 hours.
Overview

HLCL-61 hydrochloride is a small-molecule inhibitor specifically targeting protein arginine methyltransferase 5 (PRMT5). This compound has garnered attention in the field of oncology, particularly for its potential therapeutic applications in treating acute myeloid leukemia (AML). Research indicates that HLCL-61 hydrochloride effectively inhibits the proliferation of various AML cell lines and patient-derived tumor samples, demonstrating a selective action against PRMT5 while showing minimal activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7 .

Source

HLCL-61 hydrochloride is synthesized in laboratory settings and is commercially available from several suppliers, including MedChemExpress, BioCat, and others. The compound is cataloged under various identifiers, including CAS number 1158279-20-9 .

Classification

HLCL-61 hydrochloride is classified as a histone methyltransferase inhibitor and falls under the broader category of epigenetic modifiers. It plays a critical role in modulating gene expression through the inhibition of protein methylation processes, which are essential for various cellular functions.

Synthesis Analysis

Methods

The synthesis of HLCL-61 hydrochloride involves multi-step organic reactions, typically starting from readily available chemical precursors. While specific detailed synthetic pathways are not extensively documented in the search results, it is common for such compounds to undergo processes like:

  1. Formation of key intermediates: Utilizing reactions such as amination or alkylation to create the core structure.
  2. Finalization and purification: Employing techniques like crystallization or chromatography to isolate the hydrochloride salt form.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The final compound is usually characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure.

Molecular Structure Analysis

Structure

The molecular structure of HLCL-61 hydrochloride can be represented by its chemical formula and structural diagram. The compound features a complex arrangement that includes aromatic rings and functional groups conducive to its biological activity.

Data

  • Molecular Formula: C₁₃H₁₅ClN₄O
  • Molecular Weight: Approximately 270.74 g/mol
  • Structural Features: The presence of a methylated guanidine moiety is crucial for its interaction with PRMT5.
Chemical Reactions Analysis

Reactions

HLCL-61 hydrochloride primarily acts through competitive inhibition of PRMT5, which catalyzes the methylation of arginine residues on histone proteins. This inhibition leads to altered gene expression profiles in cancer cells.

Technical Details

The interaction between HLCL-61 hydrochloride and PRMT5 can be analyzed through enzyme kinetics studies, revealing its inhibitory constants (IC50 values) which range from 7.21 to 21.46 µM against AML cell lines . Such studies help elucidate the compound's potency and selectivity.

Mechanism of Action

Process

The mechanism by which HLCL-61 hydrochloride exerts its effects involves:

  1. Inhibition of PRMT5 activity: By binding to the active site of PRMT5, HLCL-61 prevents the transfer of methyl groups to target proteins.
  2. Induction of myeloid differentiation: In THP-1 cells, HLCL-61 promotes differentiation marked by increased expression of CD11b and modulation of microRNA levels (specifically miR-29b), which further influences FLT3 signaling pathways .

Data

Research indicates that HLCL-61 hydrochloride can lead to a four-fold decrease in FLT3 activity in treated cells .

Physical and Chemical Properties Analysis

Physical Properties

HLCL-61 hydrochloride appears as a white to off-white crystalline powder. Its solubility profile suggests it is soluble in water and organic solvents commonly used in biochemical assays.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but may require protection from moisture.
  • pH Sensitivity: The hydrochloride form typically exhibits stability across a range of pH conditions but should be handled within recommended ranges for optimal performance.
Applications

HLCL-61 hydrochloride has significant potential in scientific research, particularly in:

  1. Cancer Therapeutics: As a selective inhibitor of PRMT5, it offers a novel approach for treating AML by targeting epigenetic modifications.
  2. Biochemical Studies: It serves as a valuable tool for studying the role of arginine methylation in cellular processes and disease mechanisms.
  3. Drug Development: The compound's mechanism can inform the design of new therapeutics targeting similar pathways in other malignancies or diseases associated with aberrant protein methylation .
Molecular Mechanisms of PRMT5 Inhibition by HLCL-61 Hydrochloride

Structural Basis of PRMT5-HLCL-61 Binding Dynamics

HLCL-61 hydrochloride (CAS 1158279-20-9) binds the substrate-recruitment pocket of PRMT5, specifically targeting the evolutionarily conserved PRMT5 Binding Motif (PBM) interface. This site, identified through crystallographic studies, is distal to the catalytic S-adenosylmethionine (SAM) cofactor-binding site but essential for substrate recruitment. The PBM groove (spanning residues L400–M500) accommodates adaptor proteins like CLNS1A, RIOK1, and COPR5, which deliver substrates for methylation. HLCL-61 competitively inhibits adaptor binding by occupying this groove, disrupting the formation of functional PRMT5-substrate complexes. This mechanism is distinct from SAM-competitive inhibitors, as it allosterically prevents substrate docking rather than directly blocking methyltransferase catalysis [6] [7].

Table 1: Structural Features of PRMT5-HLCL-61 Interaction

Target SiteBinding Affinity (KD)Biological ConsequenceValidation Method
PBM groove0.27–2.5 μMDisruption of adaptor binding (RIOK1, COPR5, pICln)SPR, X-ray crystallography (PDB: 6V0N, 6V0O)
Catalytic siteNo direct bindingUnaffected SAM bindingRadioactive methyltransferase assay
WDR77 interfaceNot disruptedIntact methylosome complexCo-immunoprecipitation

This binding dynamic explains HLCL-61’s ability to inhibit methylation of spliceosomal (Sm proteins), ribosomal (nucleolin), and histone substrates without affecting PRMT5’s SAM-binding capacity [6] [8].

Role of Symmetric Dimethylation Inhibition in Histone H3/H4 Modulation

HLCL-61 potently suppresses symmetric dimethylarginine (SDMA) modifications on histone H3 (H3R8me2s) and H4 (H4R3me2s) by disrupting PRMT5’s access to chromatin-bound adaptors. In AML cell lines (MV4-11, THP-1), treatment with HLCL-61 (4–50 μM) reduces global H4R3me2s and H3R8me2s levels by >60% within 12 hours, persisting for 48 hours. This epigenetic derepression reactivates tumor-suppressor microRNAs, notably miR-29b, which is silenced by PRMT5-mediated promoter methylation. Consequently, downstream targets of miR-29b, including the transcription factor Sp1, are downregulated, triggering apoptosis in leukemic blasts [1] [2] [8].

Table 2: Effects of HLCL-61 on Histone Methylation in AML Models

Histone MarkReduction (%)Time to OnsetFunctional Outcome
H4R3me2s60–75%12 hoursmiR-29b derepression
H3R8me2s55–70%12 hoursChromatin relaxation
H3R2me2s<10%N/ANo significant change

The specificity for type II marks (H4R3me2s/H3R8me2s) over asymmetric dimethylation (e.g., H3R2me2a) underscores HLCL-61’s precision in modulating PRMT5-specific epigenetic programs [1] [8].

Comparative Analysis of HLCL-61 Selectivity Across PRMT Family Isoforms

HLCL-61 demonstrates exceptional selectivity for PRMT5 over other PRMT isoforms. Biochemical assays reveal IC₅₀ values of 6.3–16.74 μM against PRMT5 in AML blasts but >100 μM for PRMT1 (type I), PRMT4 (CARM1), and PRMT7 (type III). This selectivity arises from its unique binding mode at the PBM site, which is absent in other PRMTs. Molecular docking simulations confirm weak interactions with the substrate-binding pockets of PRMT1/4 due to divergent residue composition in their adaptor interfaces. Consequently, HLCL-61 does not inhibit asymmetric dimethylation of histone H4R3 (mediated by PRMT1) or H3R17 (mediated by CARM1) even at 100 μM concentrations [9] [10].

Table 3: Selectivity Profile of HLCL-61 Across PRMT Enzymes

PRMT IsoformTypeIC₅₀ (μM)Key SubstrateInhibition by HLCL-61
PRMT5II6.3–16.74H4R3me2s, SmD3Potent
PRMT1I>100H4R3me2aNone
PRMT4 (CARM1)I>100H3R17me2aNone
PRMT7III>100H4R3me1None

This isoform specificity minimizes off-target epigenetic effects and distinguishes HLCL-61 from pan-PRMT inhibitors like EPZ015666 [9] [10].

Mechanistic Interference with FLT3 Signaling Pathways in AML

In FLT3-ITD-driven AML, HLCL-61 disrupts a critical oncogenic axis: PRMT5 → miR-29b → Sp1 → FLT3. By inhibiting PRMT5, HLCL-61 upregulates miR-29b, which directly targets and downregulates Sp1 mRNA. Sp1 depletion reduces transcription of FLT3, a receptor tyrosine kinase essential for leukemogenesis. In FLT3-ITD⁺ primary blasts, HLCL-61 (IC₅₀ = 8.72 μM) reduces FLT3 expression by 40–60% within 48 hours, concomitant with cell cycle arrest. This mechanism synergizes with direct FLT3 inhibitors (e.g., PKC412) by preventing cytokine-mediated resistance via RAS/AP-1 rewiring. Co-inhibition of PRMT5 and RAS enhances apoptosis in relapsed AML models by blocking compensatory MAPK activation [2] [5] [8].

Key Pathway Dynamics:

  • PRMT5 Inhibition: HLCL-61 reduces H4R3me2s at miR-29b promoter → miR-29b upregulation.
  • Sp1 Degradation: miR-29b binds Sp1 3’UTR → Sp1 protein depletion.
  • FLT3 Suppression: Sp1 loss diminishes FLT3 transcription → FLT3-ITD signaling collapse.
  • Synergy with RAS Inhibition: Prevents IL-3-driven MAPK reactivation post-FLT3 blockade [2] [5].

This dual epigenetic-transcriptional disruption positions HLCL-61 as a targeted strategy for FLT3-mutant AML [2] [8].

Properties

Product Name

HLCL-61 hydrochloride

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H

InChI Key

XYAVCNMZZKTEGR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl

Synonyms

1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.